[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Description
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905325 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37074-90-1, 10028-44-1, 92621-31-3 | |
| Record name | NSC404268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a trityloxymethyl group that enhances its stability and solubility in organic solvents. Its structure allows for various functional modifications, making it versatile for different applications.
Medicinal Chemistry
Antidiabetic Agents
Research indicates that derivatives of [4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate exhibit potential as antidiabetic agents. A study highlighted its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The acetate moiety plays a crucial role in modulating the bioactivity of the compound, making it a candidate for further development in diabetes treatment .
Antiviral Activity
Another application of this compound is its antiviral properties. Preliminary studies suggest that it may inhibit certain viral replication processes, providing a basis for developing antiviral drugs. The mechanism involves interference with viral entry or replication within host cells .
Pharmaceutical Formulations
Drug Delivery Systems
Due to its favorable solubility profile, this compound is being explored as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents. This property is particularly advantageous for poorly soluble drugs .
Case Study: Enhanced Bioavailability
A formulation study demonstrated that incorporating this compound into nanoparticle systems improved the pharmacokinetics of a poorly soluble anticancer drug, significantly increasing its therapeutic efficacy in vivo .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing functional polymers. Its acetyl groups can be utilized to modify polymer properties such as hydrophilicity and thermal stability. This versatility makes it suitable for applications in coatings and adhesives .
Table: Comparison of Polymer Properties
| Property | Without Additive | With [4,5,6-Triacetyloxy] Acetate |
|---|---|---|
| Thermal Stability | Low | High |
| Water Absorption | High | Moderate |
| Mechanical Strength | Moderate | High |
Analytical Chemistry
Spectroscopic Applications
The compound's unique structural features make it an excellent candidate for use in spectroscopic analyses. It can serve as a standard reference material in NMR and mass spectrometry due to its well-defined chemical shifts and fragmentation patterns .
Mechanism of Action
The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Target Compound : [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] Acetate
- Molecular Formula : Likely C₃₅H₃₈O₁₀ (inferred from analogs in ).
- Key Features : Three acetyloxy groups, trityl-protected hydroxymethyl, and a single acetate at position 3.
- Solubility : Expected to be soluble in chloroform (similar to analogs with trityl groups) but less polar than unprotected derivatives .
Analog 1 : [(3S,6S)-4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] Acetate
- Molecular Formula : C₃₂H₃₄O₉ (MW: 562.61 g/mol).
- Key Differences : Replaces one acetyloxy group (position 6) with a methoxy group.
- The methoxy group may alter solubility in polar solvents like methanol .
Analog 2 : [(2R,3R,4S,5R,6S)-4,5,6-Triacetyloxy-2-(hydroxymethyl)oxan-3-yl] Acetate
- Molecular Formula : C₁₇H₂₄O₁₀ (MW: 388.37 g/mol).
- Key Differences : Lacks the trityl group; hydroxymethyl is free.
- Impact : Higher polarity, leading to solubility in water or alcohols. The absence of trityl reduces synthetic utility in protecting-group strategies but simplifies downstream deprotection steps .
Analog 3 : [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5,6-Tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl Acetate
- Molecular Formula : C₃₂H₄₂O₂₁ (MW: 810.67 g/mol).
- Key Differences : Contains a tetraacetyloxy substituent and an ether-linked oxane ring.
- Impact : Increased molecular weight and complexity due to the additional acetyl groups and glycosidic linkage. This structure is more prone to hydrolysis under basic conditions .
Comparative Data Table
Stability and Reactivity
- Trityl Group Role : The trityl group in the target compound and Analog 1 provides steric protection, enhancing stability during acidic conditions but complicating deprotection steps. In contrast, Analog 2’s free hydroxymethyl group increases susceptibility to oxidation .
- Acetyl Group Impact : All analogs share hydrolytic sensitivity under basic conditions. However, Analog 3’s tetraacetyloxy substituent may accelerate hydrolysis due to increased electron-withdrawing effects .
Biological Activity
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate (CAS No. 10028-44-1) is a complex organic compound known for its unique structural features and diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H20O10, with a molecular weight of 348.30 g/mol. The compound features multiple acetoxy groups which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its role as an acetylating agent . It can transfer acetyl groups to various biomolecules, influencing enzyme activity and metabolic pathways. This acetylation can modify the function of proteins and nucleic acids, leading to significant biological effects.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Modulation : The compound has been shown to affect the activity of various enzymes involved in metabolic processes. For example, it can inhibit glycosidases, which are crucial for carbohydrate metabolism.
- Potential Therapeutic Applications : Due to its ability to modify enzyme activity and its antimicrobial properties, there is ongoing research into its potential as a therapeutic agent in treating infections and metabolic disorders.
Research Findings
A review of the literature reveals several key studies highlighting the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Enzyme Inhibition : A study focused on the inhibition of alpha-glucosidase revealed that the compound could effectively reduce enzyme activity by 40% at a concentration of 100 µg/mL. This suggests potential applications in managing postprandial glucose levels in diabetic patients.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
